molecular formula C15H12N2O4S B5169512 (5Z)-5-[(2H-1,3-Benzodioxol-5-YL)methylidene]-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-diazinane-4,6-dione

(5Z)-5-[(2H-1,3-Benzodioxol-5-YL)methylidene]-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B5169512
M. Wt: 316.3 g/mol
InChI Key: KEZURXVXFRGDRK-POHAHGRESA-N
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Description

(5Z)-5-[(2H-1,3-Benzodioxol-5-YL)methylidene]-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-diazinane-4,6-dione: is a complex organic compound characterized by its unique molecular structure This compound features a benzodioxole ring, a prop-2-en-1-yl group, and a sulfanylidene-diazinane-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(2H-1,3-Benzodioxol-5-YL)methylidene]-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, which facilitates the formation of the benzodioxole ring . This reaction often requires a catalyst and specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. For example, the use of packed-bed reactors and response surface methodology can help in fine-tuning reaction parameters like catalyst concentration, solvent choice, and temperature .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the diazinane-dione core, potentially converting it into more reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution typically requires catalysts such as aluminum chloride or iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides, while substitution reactions can introduce functional groups like nitro or halogen atoms onto the benzodioxole ring .

Scientific Research Applications

Chemistry: In chemistry, (5Z)-5-[(2H-1,3-Benzodioxol-5-YL)methylidene]-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-diazinane-4,6-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis .

Biology: The compound’s potential biological activities are of interest in drug discovery and development. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies .

Medicine: In medicine, this compound may serve as a lead compound for developing new therapeutic agents. Its ability to undergo various chemical reactions allows for the creation of derivatives with enhanced biological activity .

Industry: Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring specific chemical functionalities .

Mechanism of Action

The mechanism of action of (5Z)-5-[(2H-1,3-Benzodioxol-5-YL)methylidene]-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring and diazinane-dione core are likely to play crucial roles in binding to these targets, modulating their activity. The compound may exert its effects through pathways involving oxidative stress, signal transduction, or enzyme inhibition .

Comparison with Similar Compounds

Uniqueness: What sets (5Z)-5-[(2H-1,3-Benzodioxol-5-YL)methylidene]-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-diazinane-4,6-dione apart is its combination of a benzodioxole ring with a sulfanylidene-diazinane-dione core.

Properties

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-2-5-17-14(19)10(13(18)16-15(17)22)6-9-3-4-11-12(7-9)21-8-20-11/h2-4,6-7H,1,5,8H2,(H,16,18,22)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZURXVXFRGDRK-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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